2-[2-(4-Bromophenyl)ethoxy]ethanol
Overview
Description
“2-[2-(4-Bromophenyl)ethoxy]ethanol” is a chemical compound with the molecular formula C8H9BrO2 . It is also known by other names such as β-(p-Bromophenoxy)ethanol, 2-(p-Bromophenoxy)ethanol, 2-(4-Bromophenoxy)ethanol, and 2-(4’-Bromophenoxy)ethanol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromophenyl group attached to an ethanol molecule via an ether linkage . The presence of the bromine atom makes it a good leaving group for nucleophilic substitution reactions.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 217.060 . Other physical and chemical properties such as boiling point, melting point, and solubility would require further experimental data.Scientific Research Applications
Photochemical and Photophysical Properties
- A study on phthalocyanine derivatives, including one modified with a racemic mixture of 1-(4-bromophenyl)ethanol, highlighted their photochemical and biological properties. These compounds showed varying interactions with mammary MCF-7 cells, indicating potential applications in photochemistry and biology (Ramos et al., 2015).
Electrochemistry in Solutions
- Research on the electrochemistry of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide and its derivatives in ethanol—acetonitrile solutions revealed insights into the equilibrium and reaction mechanisms. This study contributes to the understanding of electrochemical behaviors in such solutions (Caram et al., 1994).
Chemical Reactions and Compounds Synthesis
- The reaction of ethyl 2-azidopropenoate with various nucleophiles, including sodium (or lithium) ethoxide in ethanol, was studied. This research helps in understanding the formation of compounds with ethoxy substituents (Kakimoto et al., 1982).
Catalyst Research
- A study on the catalytic activity of commercial transition aluminas in the dehydration of ethanol provides insights into the role of ethoxy species in catalysis. This research is significant for understanding catalyst behaviors and reaction mechanisms in similar systems (Phung et al., 2014).
Adsorption and Decomposition Studies
- Ethanol's adsorption and decomposition on gold were investigated, revealing the formation of ethoxy as a key intermediate. This study provides valuable information for understanding the chemistry of alcohol transformations on metal surfaces (Liu et al., 2009).
Ethanol Synthesis and Decomposition
- Research on the synthesis of ethyl ethanoate over a Cu/Cr2O3 catalyst and its kinetics and mechanism revealed the role of surface ethoxy groups. This contributes to the understanding of ethanol conversion processes (Colley et al., 2005).
Surface Chemistry and Reactions
- A study of the decomposition and protonation of surface ethoxys on TiO2 (110) provided insights into the reactions and interactions of ethoxy groups on surfaces, relevant to surface chemistry and catalysis (Gamble et al., 1996).
Bromination and Tautomerism Studies
- Research on the bromination of 2,4‐dihydroxypyridine and its ethyl derivatives, including 2-ethoxy-4-hydroxypyridine, contributed to the understanding of tautomerism and bromination reactions in organic chemistry (Kolder & Hertog, 2010).
Organosoluble Metal-free and Metallophthalocyanines
- A study synthesized and characterized organosoluble phthalocyanines, including derivatives of 4-[2-(Phenylthio)ethoxy]phthalonitrile, providing insights into the electrochemical behaviors of these compounds (Bıyıklıoğlu et al., 2008).
Anionic Polymerization Studies
- Research on the anionic polymerization of 2-(4-vinylphenyl)ethoxy(trialkyl)silanes provided insights into the polymerization processes and the potential for creating block copolymers (Hirao et al., 1987).
Density Functional Theory Studies
- A density functional theory study of ethanol adsorption and decomposition on α-Al2O3(0001) surface revealed key insights into the reaction pathways and the role of ethoxy species (Chiang et al., 2016).
Brominated Pyrazoles Synthesis
- Research on brominated trihalomethylenones as precursors to 3-ethoxy pyrazoles provided a methodology for synthesizing these compounds, contributing to organic chemistry and synthesis processes (Martins et al., 2013).
Supported Au Catalysts for Ethanol Reactions
- A study on the adsorption and reactions of ethanol on Au nanoparticles supported by various oxides showed different behaviors in ethanol decomposition, providing insights into catalyst design and reaction mechanisms (Gazsi et al., 2011).
Safety and Hazards
As with any chemical compound, handling “2-[2-(4-Bromophenyl)ethoxy]ethanol” requires appropriate safety measures. It’s important to avoid contact with skin and eyes, and to use the compound in a well-ventilated area . In case of accidental ingestion or inhalation, immediate medical attention should be sought .
Properties
IUPAC Name |
2-[2-(4-bromophenyl)ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c11-10-3-1-9(2-4-10)5-7-13-8-6-12/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LABMPDJKSRIKGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201295581 | |
Record name | 2-[2-(4-Bromophenyl)ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201295581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917226-72-3 | |
Record name | 2-[2-(4-Bromophenyl)ethoxy]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=917226-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(4-Bromophenyl)ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201295581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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